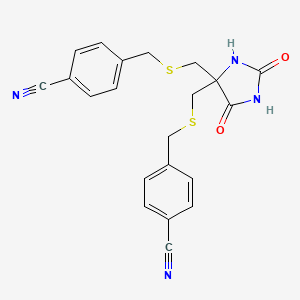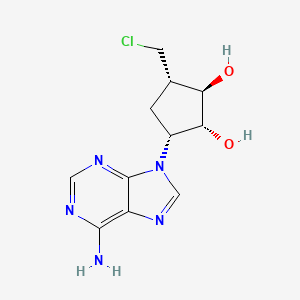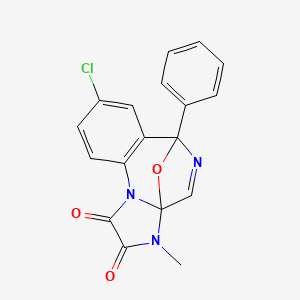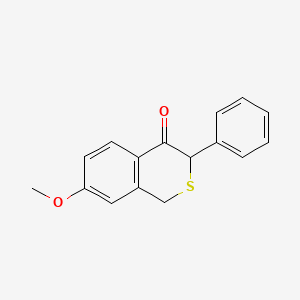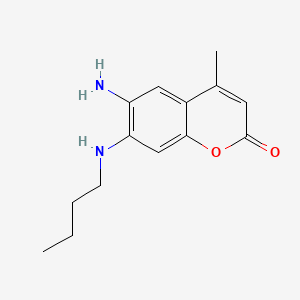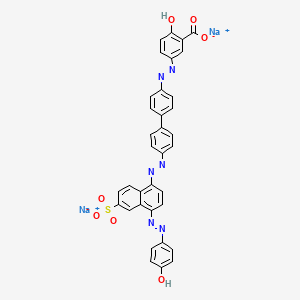
Disodium 2-hydroxy-5-((4'-((4-((4-hydroxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 2-hydroxy-5-((4’-((4-((4-hydroxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)benzoate is a complex organic compound known for its vibrant color and extensive use in various industries. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used due to their stability, vivid colors, and versatility in applications ranging from textiles to biological staining.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-hydroxy-5-((4’-((4-((4-hydroxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)benzoate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the formation of the desired azo linkage.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of reaction parameters such as pH, temperature, and reactant concentrations. The final product is often purified through crystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 2-hydroxy-5-((4’-((4-((4-hydroxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Disodium 2-hydroxy-5-((4’-((4-((4-hydroxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in histological staining to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, printing inks, and as a colorant in various consumer products.
Mécanisme D'action
The mechanism by which Disodium 2-hydroxy-5-((4’-((4-((4-hydroxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)benzoate exerts its effects involves the interaction of its azo groups with specific molecular targets. The compound can form stable complexes with metal ions, which can enhance its staining properties. Additionally, the presence of sulfonic acid groups increases its solubility in water, making it suitable for various aqueous applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 2,2’-dihydroxy-4,4’-dimethoxy-5,5’-disulfobenzophenone
- [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 4,4′-bis[2-[5-[2-[5-(aminosulfonyl)-2-hydroxyphenyl]diazenyl]-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt
Uniqueness
Disodium 2-hydroxy-5-((4’-((4-((4-hydroxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)benzoate stands out due to its unique combination of azo groups and sulfonic acid functionalities, which provide both vibrant color and high solubility. This makes it particularly valuable in applications requiring water-soluble dyes with strong staining capabilities.
Propriétés
Numéro CAS |
8003-50-7 |
|---|---|
Formule moléculaire |
C35H22N6Na2O7S |
Poids moléculaire |
716.6 g/mol |
Nom IUPAC |
disodium;2-hydroxy-5-[[4-[4-[[4-[(4-hydroxyphenyl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]phenyl]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C35H24N6O7S.2Na/c42-27-12-9-25(10-13-27)38-41-33-17-16-32(29-15-14-28(20-30(29)33)49(46,47)48)40-37-24-7-3-22(4-8-24)21-1-5-23(6-2-21)36-39-26-11-18-34(43)31(19-26)35(44)45;;/h1-20,42-43H,(H,44,45)(H,46,47,48);;/q;2*+1/p-2 |
Clé InChI |
PBBWETGKSYXOAZ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)O)S(=O)(=O)[O-])N=NC6=CC(=C(C=C6)O)C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


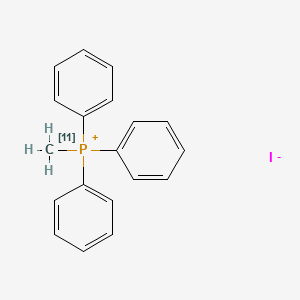
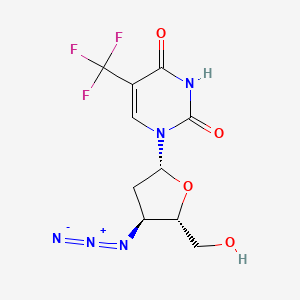
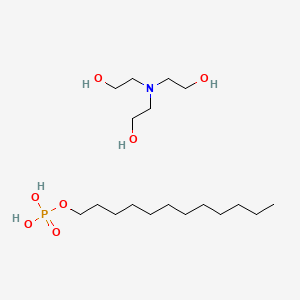
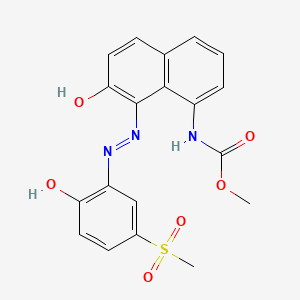


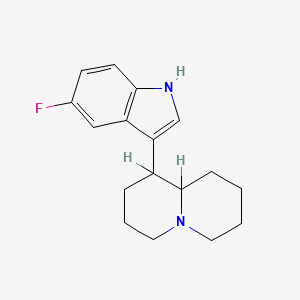

![3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12794480.png)
